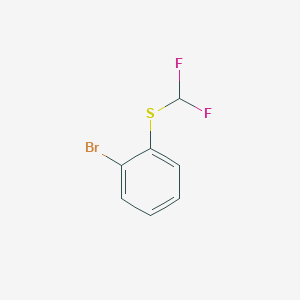

Difluoromethylmercapto-bromobenzene

Description

Properties

IUPAC Name |

1-bromo-2-(difluoromethylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYVMPQFPWJVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Difluoromethylmercapto Bromobenzene

Retrosynthetic Analysis of the Difluoromethylmercapto-bromobenzene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking it down into key fragments, or synthons, through a series of conceptual reverse-synthetic steps known as disconnections. youtube.comyoutube.com This process helps in planning a logical forward synthesis.

Disconnection Strategies for Aryl-Bromine Bonds

The most apparent disconnection in the this compound scaffold is the bond between the aromatic ring and the bromine atom (Aryl-Br). This disconnection suggests that the bromine atom can be introduced onto a pre-existing difluoromethylthiobenzene ring via an electrophilic aromatic substitution reaction. youtube.com The forward reaction, therefore, would be the bromination of difluoromethylthiobenzene. The regioselectivity of this bromination is a critical consideration in the synthetic design. Alternatively, the entire bromophenyl group can be viewed as a synthon that is coupled with a difluoromethylthio source.

Approaches for Introducing the Difluoromethylthio (-SCF2H) Moiety

Another primary disconnection strategy involves the carbon-sulfur bond (Aryl-S). This approach breaks the molecule into a brominated aromatic synthon and a difluoromethylthio (-SCF2H) synthon. The nature of the -SCF2H synthon dictates the type of reaction required for the forward synthesis. Modern synthetic chemistry offers reagents that can deliver the -SCF2H group as a nucleophile, an electrophile, or a radical. nih.govrsc.org

Nucleophilic -SCF2H: This approach requires a brominated aromatic compound that is susceptible to nucleophilic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction. The synthon for the -SCF2H group would be its nucleophilic equivalent, HCF2S-.

Electrophilic -SCF2H: This strategy involves the reaction of an electron-rich brominated aromatic precursor (or an organometallic derivative like a Grignard or boronic acid) with an electrophilic source of the difluoromethylthio group, HCF2S+. rsc.org

Radical -SCF2H: This method utilizes a radical precursor that generates the •SCF2H radical, which can then be trapped by a suitable brominated aromatic partner. researchgate.net

These disconnection strategies form the logical foundation for devising the synthetic routes detailed below.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks: the brominated aromatic precursor and the difluoromethylthiolating reagent.

Synthesis of Brominated Aromatic Precursors

Aryl bromides are fundamental intermediates in organic synthesis. mdpi.com Several methods exist for the preparation of brominated aromatic compounds that could serve as precursors.

Direct Electrophilic Bromination: Benzene (B151609) and its derivatives can be directly brominated using molecular bromine (Br₂) with a Lewis acid catalyst such as iron filings or iron(III) bromide (FeBr₃). alfa-chemistry.com This method is straightforward but can sometimes lead to polybrominated byproducts. alfa-chemistry.com

Bromination with NBS: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated and deactivated aromatic rings under various conditions, often offering better regioselectivity and milder reaction conditions. mdpi.comorganic-chemistry.org

Oxidative Bromination: A modern approach involves the use of hydrogen bromide (HBr) or a bromide salt like lithium bromide in the presence of an oxidant, such as dimethyl sulfoxide (B87167) (DMSO), to generate the electrophilic bromine species in situ. organic-chemistry.org

Sandmeyer Reaction: Aniline can be converted to bromobenzene (B47551) via a diazotization reaction followed by treatment with cuprous bromide (CuBr). alfa-chemistry.com This provides an alternative route from nitrobenzene, which is first reduced to aniline. alfa-chemistry.com

Table 1: Selected Methods for the Synthesis of Brominated Aromatic Precursors

| Method | Bromine Source | Typical Conditions | Applicability | Reference |

|---|---|---|---|---|

| Direct Electrophilic Bromination | Br₂ | Fe or FeBr₃ catalyst | General method for benzene and derivatives. | alfa-chemistry.com |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or silica (B1680970) gel for deactivated or activated rings. | Broad scope, including deactivated arenes. | mdpi.comorganic-chemistry.org |

| Oxidative Bromination | HBr or LiBr | DMSO as oxidant. | Efficient for electron-rich arenes. | organic-chemistry.org |

| Sandmeyer Reaction | NaNO₂, HBr, then CuBr | Low-temperature diazotization of anilines. | Converts aryl amines to aryl bromides. | alfa-chemistry.com |

Preparation of Difluoromethylthiolating Reagents

The development of reagents for the direct introduction of the -SCF2H group has been a significant area of research. nih.gov These reagents are broadly classified based on their reactivity.

Nucleophilic Reagents: The silver-based reagent, [(SIPr)Ag(SCF2H)] (where SIPr is a bulky N-heterocyclic carbene ligand), is a key nucleophilic difluoromethylthiolating agent. acs.orgcas.cn It can be synthesized from the corresponding silver-difluoromethyl complex, [(SIPr)Ag(CF2H)], by reaction with elemental sulfur. cas.cn

Electrophilic Reagents: N-Difluoromethylthiophthalimide (PhthSCF2H) is a prominent electrophilic reagent that can be prepared in several steps from inexpensive phthalimide. cas.cn Another class of electrophilic reagents includes sulfone derivatives like 2-PySO₂CF₂H, which can be activated for electrophilic attack. cas.cn

Radical Reagents: S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) serves as an excellent precursor for the •SCF2H radical. acs.org A scalable, two-step synthesis for this reagent has been developed from sodium benzene sulfinate, benzyl (B1604629) mercaptan, and chlorodifluoromethane (B1668795) (HCF₂Cl). acs.org

Table 2: Key Reagents for Difluoromethylthiolation

| Reagent Name | Formula | Reactivity Class | Synthetic Utility | Reference |

|---|---|---|---|---|

| (SIPr)Silver(I) difluoromethylthiolate | [(SIPr)Ag(SCF₂H)] | Nucleophilic | Coupling with aryl halides, triflates, and diazonium salts. | rsc.orgacs.orgcas.cn |

| N-Difluoromethylthiophthalimide | PhthSCF₂H | Electrophilic | Reaction with various nucleophiles including aryl boronic acids and electron-rich heteroarenes. | acs.orgcas.cnacs.org |

| S-(Difluoromethyl)benzenesulfonothioate | PhSO₂SCF₂H | Radical | Radical difluoromethylthiolation of aromatics, alkyl carboxylic acids, and alkenes. | rsc.orgacs.orgacs.org |

| 2-(Difluoromethylsulfonyl)pyridine | 2-PySO₂CF₂H | Electrophilic (upon activation) | Difluoromethylthiolation of electron-rich heteroarenes. | cas.cn |

Direct and Indirect Synthetic Routes

With the necessary precursors in hand, several synthetic routes can be employed to assemble the final this compound molecule.

Direct Routes: These routes typically involve coupling a brominated precursor with a difluoromethylthiolating reagent in a single key step.

Cross-Coupling of a Bromoarene: A primary strategy involves the transition-metal-catalyzed coupling of a brominated aromatic compound, such as bromobenzene, with a nucleophilic reagent like [(SIPr)Ag(SCF2H)]. rsc.org This reaction effectively forges the C-S bond on the pre-brominated ring.

Coupling of an Aryl Boronic Acid: An alternative powerful method starts with the conversion of bromobenzene to its corresponding boronic acid. This intermediate can then react with an electrophilic reagent, such as N-(difluoromethylthio)phthalimide, often catalyzed by copper salts, to yield the target product. acs.org

Indirect Routes: These pathways may involve more steps or functional group interconversions.

Sandmeyer-type Difluoromethylthiolation: This versatile route can start from bromoaniline. The amino group is converted into a diazonium salt, which is then reacted with a nucleophilic source of difluoromethylthiolate, such as [(SIPr)Ag(SCF2H)], to introduce the -SCF2H group. cas.cn This method highlights the power of diazonium salt chemistry in constructing highly functionalized aromatics.

C-H Functionalization followed by Bromination: A conceptually different approach would be to first introduce the difluoromethylthio group onto an unfunctionalized benzene ring. This can be achieved through a Friedel-Crafts-type reaction with an electrophilic reagent or a radical C-H functionalization. rsc.org The resulting difluoromethylthiobenzene would then be subjected to electrophilic bromination to install the bromine atom. The success of this route hinges on controlling the regioselectivity of the final bromination step, as the -SCF2H group will direct the incoming electrophile.

Electrophilic Aromatic Substitution Strategies

Direct electrophilic aromatic substitution (EAS) on a difluoromethylmercapto-benzene core can be a viable route to introduce the bromo-substituent. The success of this strategy is governed by the directing effects and the activation or deactivation properties of the difluoromethylmercapto (-SCF₂H) group. The -SCF₂H group is generally considered to be an electron-withdrawing group due to the electronegativity of the fluorine atoms. Consequently, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Conversely, if we consider the bromination of phenyl difluoromethyl sulfide (B99878), the bromine atom, also a deactivating group, is an ortho-, para- director. masterorganicchemistry.com The interplay of these directing effects is crucial. For instance, the bromination of phenyl difluoromethyl sulfide would be expected to yield a mixture of ortho-, meta-, and para-bromophenyl difluoromethyl sulfide, with the para isomer often being the major product due to steric hindrance at the ortho positions. The reaction typically employs a source of electrophilic bromine, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). cardiff.ac.ukrsc.orgrsc.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile. cardiff.ac.uk

The general mechanism for the bromination of an activated or deactivated benzene derivative involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. figshare.com Subsequent deprotonation by a weak base restores the aromaticity, yielding the brominated product. figshare.com

Further electrophilic substitution on this compound itself would be challenging due to the presence of two deactivating groups. The regiochemical outcome would depend on the relative directing power of the bromo and difluoromethylmercapto substituents.

Metal-Catalyzed Cross-Coupling Approaches for C-S and C-Br Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C, C-S, and C-N bonds, offering high efficiency and functional group tolerance. acs.orgsigmaaldrich.com

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.net In the context of this compound, the bromine atom serves as a handle for Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the bromine-substituted position. cas.cnmdpi.comnih.gov

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. mdpi.com The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | nih.gov |

| Pd/Si₃N₄ | Ligand-free | K₃PO₄ | DME/H₂O | 80 | cas.cn |

This table presents generalized conditions and may require optimization for the specific substrate.

While primarily known for C-N bond formation, the Buchwald-Hartwig amination has also been adapted for the synthesis of C-S bonds. magtech.com.cnbohrium.com This palladium-catalyzed reaction can be employed to construct the aryl-sulfur bond in a precursor to this compound. For instance, an aryl halide (like bromobenzene) could be coupled with a source of the difluoromethylthio group. However, a more common approach involves the coupling of an aryl halide with a thiol. The subsequent introduction of the difluoromethyl group would then be required. The reaction is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. magtech.com.cnbohrium.com

Direct C-S cross-coupling reactions provide a more direct route to aryl thioethers. Palladium-catalyzed reactions are particularly effective for the synthesis of aryl difluoromethyl thioethers from aryl halides. semanticscholar.org For example, aryl iodides can be coupled with a difluoromethylthiolating agent in the presence of a palladium catalyst and a suitable ligand. semanticscholar.orgresearchgate.net While aryl iodides are generally more reactive, conditions can be optimized for the use of aryl bromides. semanticscholar.org

Nickel-catalyzed C-S cross-coupling reactions have also emerged as a powerful alternative, especially for sterically hindered substrates. chemrxiv.org These reactions can couple aryl triflates with alkyl thiols, and similar conditions could potentially be adapted for the synthesis of this compound from a corresponding bromophenyl triflate and a difluoromethylthiol source.

A visible-light-promoted, metal- and photocatalyst-free C-S cross-coupling between thiols and aryl halides has also been reported, offering a milder and more sustainable approach.

Radical Mediated Synthesis Pathways

Radical chemistry offers alternative pathways for the formation of the C-S bond, particularly for the introduction of the difluoromethylthio group. These methods often proceed under mild conditions and can be tolerant of various functional groups.

Visible-light-mediated radical difluoromethylthiolation of arenes and heteroarenes has been achieved using PhSO₂SCF₂H as a difluoromethylthiyl radical source. nih.govnih.gov This metal-free approach avoids the use of precious metal catalysts and stoichiometric additives. nih.gov The reaction is initiated by the generation of the SCF₂H radical, which then adds to the aromatic ring. nih.gov

Another radical approach involves the cathodic reduction of bromodifluoromethyl phenyl sulfide to generate the (phenylthio)difluoromethyl radical, which can then be trapped by various olefins. researchgate.net While this method focuses on subsequent reactions of a related compound, it highlights the accessibility of radical species from such precursors.

Multi-Step Conversions and Derivatization from Related Building Blocks

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from more readily available building blocks. youtube.comlumenlearning.comlibretexts.orgsavemyexams.com A logical retrosynthetic analysis would disconnect the molecule at the C-S or C-Br bond.

One such pathway begins with a substituted thiophenol, for example, a bromothiophenol. figshare.comsemanticscholar.orgthieme-connect.com The difluoromethyl group can then be introduced via nucleophilic substitution with a difluoromethylating agent. A variety of reagents can serve as a source of the "CF₂H" moiety.

Table 2: Common Starting Materials and Reagents for Multi-Step Synthesis

| Starting Material | Reagent for CF₂H introduction | Key Transformation | Reference |

| Bromothiophenol | TMS-CF₂H (Ruppert-Prakash reagent) | Nucleophilic difluoromethylation | semanticscholar.org |

| Aryl disulfide | TMS-CF₂H | Reductive difluoromethylation | semanticscholar.org |

| Aryl halide | HCF₂OTf | Difluoromethoxylation (adaptable for thioethers) | nih.gov |

| Arene | N-thiocyanatosuccinimide (NTS) / Ruppert-Prakash reagent | C-H thiocyanation/difluoromethylation cascade | nih.gov |

This table provides examples of starting materials and reagents that can be used in multi-step synthetic sequences.

For instance, a procedure for the preparation of difluoromethylthioethers from the corresponding disulfides has been described. semanticscholar.org This involves the synthesis of the bis(bromophenyl)disulfide from bromothiophenol, followed by reductive difluoromethylation using difluoromethyltrimethylsilane (TMSCF₂H) in the presence of cesium fluoride (B91410). semanticscholar.org

Alternatively, one could start with difluoromethylmercaptobenzene and introduce the bromine atom via electrophilic aromatic substitution as described in section 2.3.1. The synthesis of the starting difluoromethylmercaptobenzene can be achieved through various methods, including the reaction of thiophenol with a difluorocarbene precursor.

Utilization of Orthogonally Protected Building Blocks

The synthesis of specifically substituted aromatic compounds, such as this compound, necessitates a high degree of control over the regioselectivity of the functionalization steps. The use of orthogonally protected building blocks is a sophisticated strategy in organic synthesis that allows for the sequential introduction of different functional groups onto a molecule with high precision. fiveable.meorganic-chemistry.orgwikipedia.org Orthogonal protection involves the use of protecting groups that can be removed under distinct conditions, ensuring that the removal of one group does not affect others present in the molecule. wikipedia.orgthieme-connect.de This approach is particularly valuable in the synthesis of complex molecules where multiple reactive sites need to be managed. fiveable.menih.gov

In the context of synthesizing this compound, an orthogonally protected building block would typically be a bromobenzene derivative where other positions on the aromatic ring are masked with protecting groups. These protecting groups prevent reaction at those sites during the introduction of the difluoromethylmercapto (-SCF₂H) group. Subsequently, the protecting groups can be removed under conditions that leave the bromo and difluoromethylthio functionalities intact.

A plausible synthetic approach would involve the initial preparation of a brominated aromatic precursor with a strategically placed protecting group. For instance, a hydroxyl or amino group can be introduced onto the benzene ring and subsequently protected. The choice of protecting group is critical and must be orthogonal to the conditions required for the subsequent difluoromethylthiolation and any potential further modifications. For example, a tert-butyldimethylsilyl (TBDMS) ether for a hydroxyl group or a tert-butoxycarbonyl (Boc) group for an amino group could be employed, as they are removable under acidic or specific fluoride-mediated conditions, which are generally compatible with the stability of the difluoromethylthio group. organic-chemistry.org

Following the protection of the directing group, the introduction of the bromine atom can be achieved through electrophilic aromatic substitution. The nature and position of the protected group will direct the bromination to a specific position on the aromatic ring. organic-chemistry.orglibretexts.org

With the orthogonally protected bromobenzene derivative in hand, the subsequent key step is the introduction of the difluoromethylthio (-SCF₂H) group. Several modern methods are available for this transformation. One such method involves the radical difluoromethylthiolation of the aromatic ring. researchgate.netresearchgate.net This can be achieved using a suitable source of the •SCF₂H radical, which then reacts with the activated aromatic substrate.

Another effective method is the copper-catalyzed cross-coupling of an aryl boronic acid with a chlorofluoromethylthiolating reagent, such as S-(chlorofluoromethyl)benzenesulfonothioate. chinesechemsoc.org This would require the conversion of the protected bromobenzene into the corresponding boronic acid, for example, through a lithium-halogen exchange followed by reaction with a trialkyl borate. mdpi.com

The final step in the synthesis would be the deprotection of the orthogonal protecting group to yield the desired this compound. The conditions for this deprotection must be carefully chosen to be orthogonal to the other functional groups present on the aromatic ring.

The following data tables illustrate the potential yields and conditions for key steps in a hypothetical synthesis of a this compound isomer using an orthogonally protected building block strategy.

Table 1: Illustrative Conditions for Orthogonal Protection of a Phenolic Bromobenzene

| Starting Material | Protecting Reagent | Base | Solvent | Product | Yield (%) |

| 4-Bromophenol | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene | >95 |

| 4-Bromophenol | Benzyl bromide | K₂CO₃ | Acetone | 1-Bromo-4-(benzyloxy)benzene | ~90 |

Table 2: Illustrative Conditions for Introduction of the Difluoromethylthio Group

| Substrate | Reagent | Catalyst / Conditions | Solvent | Product | Yield (%) |

| Protected Bromo-Aryl Boronic Acid | PhSO₂SCFClH | CuI, Ligand | DMF, 80 °C | Protected Aryl-SCF₂H | 60-80 |

| Protected Bromoarene | AgSCF₂H | Pd(dba)₂, Xantphos | Dioxane, 110 °C | Protected Aryl-SCF₂H | 50-70 |

Table 3: Illustrative Conditions for Orthogonal Deprotection

| Protected Compound | Deprotection Reagent | Solvent | Product | Yield (%) |

| TBDMS-protected Aryl-SCF₂H | Tetrabutylammonium fluoride (TBAF) | THF | Hydroxy-Aryl-SCF₂H | >90 |

| Boc-protected Amino-Aryl-SCF₂H | Trifluoroacetic acid (TFA) | CH₂Cl₂ | Amino-Aryl-SCF₂H | >95 |

These tables represent typical conditions and yields for the described transformations and highlight the versatility of the orthogonal protection strategy in achieving the synthesis of complex, specifically substituted aromatic compounds like this compound. The choice of the specific protecting group and the method for introducing the difluoromethylthio moiety would be guided by the desired isomeric substitution pattern of the final product and the compatibility of the functional groups throughout the synthetic sequence.

Mechanistic Investigations of Reactions Involving Difluoromethylmercapto Bromobenzene

Elucidation of Reaction Pathways for Bromine Substitution

The bromine atom attached to the aromatic ring in difluoromethylmercapto-bromobenzene is a key site for reactivity, primarily undergoing substitution via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-withdrawing nature of the difluoromethylmercapto (-SCF2H) group. Its inductive effect lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr mechanism proceeds in two main steps. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the bromine atom. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com This complex is stabilized by resonance, with the negative charge delocalized across the aromatic system and the electron-withdrawing difluoromethylthio group. youtube.com

In the second step, the aromaticity of the ring is restored through the expulsion of the bromide ion, which is a good leaving group. youtube.com This results in the net replacement of the bromine atom with the incoming nucleophile. The presence of the -SCF2H group is crucial, as unsubstituted bromobenzene (B47551) is generally unreactive toward nucleophiles under typical SNAr conditions.

| Nucleophile (Nu-) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(Difluoromethylthio)phenol |

| Alkoxide | Sodium Methoxide (NaOCH3) | 1-(Difluoromethylthio)-4-methoxybenzene |

| Amine | Ammonia (NH3) | 4-(Difluoromethylthio)aniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenyl 4-(difluoromethylthio)phenyl sulfide (B99878) |

| Cyanide | Sodium Cyanide (NaCN) | 4-(Difluoromethylthio)benzonitrile |

Understanding Mechanisms of Difluoromethylthio Group Transformations

The difluoromethylthio (-SCF2H) group itself is a site of significant chemical reactivity, most notably undergoing oxidation reactions at the sulfur atom. The sulfur in the sulfide state can be sequentially oxidized to form the corresponding sulfoxide (B87167) and then sulfone, each with distinct chemical properties.

The initial oxidation transforms the sulfide into a sulfoxide (difluoromethylsulfinyl-bromobenzene). This process involves the attack of an electrophilic oxygen atom source, such as hydrogen peroxide or a peroxy acid, on one of the lone pairs of the sulfur atom. researchgate.net This transformation introduces a chiral center at the sulfur atom.

Further oxidation of the sulfoxide leads to the formation of a sulfone (difluoromethylsulfonyl-bromobenzene). researchgate.net In this step, another equivalent of the oxidizing agent reacts with the sulfoxide. The resulting sulfone is significantly more stable and generally resistant to further oxidation at the sulfur center. The electronic properties of the difluoromethylthio group are dramatically altered through these transformations, with the sulfone group being one of the strongest electron-withdrawing groups used in medicinal chemistry.

| Starting Material | Reagent | Product | Oxidation State of Sulfur |

| This compound | m-CPBA (1 equiv.) | 1-Bromo-4-(difluoromethylsulfinyl)benzene | +2 (Sulfoxide) |

| 1-Bromo-4-(difluoromethylsulfinyl)benzene | m-CPBA (>1 equiv.) | 1-Bromo-4-(difluoromethylsulfonyl)benzene | +4 (Sulfone) |

Nucleophilic and Electrophilic Reactivity Studies

This compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a diverse range of chemical reactions.

Electrophilic Reactivity: The primary electrophilic site in the molecule is the carbon atom of the benzene (B151609) ring that is bonded to the bromine. The polarization of the C-Br bond, combined with the electron-withdrawing effect of the -SCF2H group, makes this carbon electron-deficient and a prime target for nucleophilic attack. youtube.com As discussed in section 3.1, this reactivity is the basis for bromine substitution reactions. Upon oxidation of the sulfur atom to the sulfone, the electrophilicity of the aromatic ring is further enhanced, making SNAr reactions proceed even more readily.

Nucleophilic Reactivity: The nucleophilic character of the molecule resides in the sulfur atom of the difluoromethylthio group. The sulfur atom possesses two lone pairs of electrons, making it a Lewis base. youtube.com It can donate an electron pair to an electrophile. This nucleophilicity is most clearly demonstrated in its reaction with oxidizing agents, where the sulfur atom attacks the electrophilic oxygen of the oxidant to form a sulfoxide. researchgate.net This nucleophilic nature is essential for the transformations detailed in section 3.2.

| Reactivity Type | Site of Reactivity | Reacting Partner | Description of Interaction |

| Electrophilic | Aromatic Carbon (C-Br) | Nucleophile (e.g., RO-, NH3) | The electron-deficient carbon is attacked by an electron-rich nucleophile. youtube.com |

| Nucleophilic | Sulfur Atom (-S CF2H) | Electrophile (e.g., Oxidizing Agent) | A lone pair on the sulfur atom attacks an electron-deficient species. researchgate.net |

Radical Reaction Pathways

Beyond ionic reaction mechanisms, this compound can participate in reactions involving radical intermediates. The carbon-bromine bond can undergo homolytic cleavage under certain conditions, such as photolysis or high temperatures, although studies on bromobenzene itself suggest more complex pathways are often at play.

Research on the related bromobenzene-ammonia dimer has shown that upon ionization, a reactive intermediate known as a distonic ion-radical complex can form. elsevierpure.commst.edu In this complex, the radical density is largely localized on the bromine atom. mst.edu This species can then follow unconventional reaction pathways, including a "roaming radical" mechanism, where the bromine radical abstracts a hydrogen atom from another part of the complex before dissociation. mst.edu This type of mechanism could lead to the formation of HBr and a difluoromethylthiophenyl radical.

Additionally, photocatalytic methods can be employed to generate radical species that react with the substrate. For instance, semiconductor photocatalysts can generate highly reactive hydroxyl (•OH) or superoxide (B77818) (O2•−) radicals in solution, which can then attack the aromatic ring or the side chain, initiating a cascade of radical reactions. rsc.org

Stereochemical Considerations in Transformations

Stereochemistry becomes a critical consideration in reactions where a new chiral center is created from the prochiral starting material, this compound. The most significant instance of this occurs during the oxidation of the sulfide to the sulfoxide.

The sulfur atom in the resulting 1-bromo-4-(difluoromethylsulfinyl)benzene is a stereocenter, as it is bonded to four different groups (the bromophenyl ring, the difluoromethyl group, an oxygen atom, and a lone pair of electrons).

When a standard, achiral oxidizing agent (like m-CPBA or H2O2) is used, the attack on the prochiral sulfide can occur from either face of the sulfur atom with equal probability. This results in the formation of a racemic mixture, containing a 50:50 ratio of the (R)- and (S)-enantiomers of the sulfoxide. Achieving stereoselectivity, meaning the preferential formation of one enantiomer over the other, requires the use of a chiral environment. This is typically accomplished by using a chiral oxidizing agent or a metal catalyst complexed with a chiral ligand.

| Oxidizing Condition | Stereochemical Outcome | Product Composition |

| Achiral Oxidant (e.g., m-CPBA) | No stereoselectivity | Racemic mixture of (R)- and (S)-sulfoxide |

| Chiral Oxidant or Catalyst | Stereoselectivity | Enantioenriched mixture (unequal amounts of R and S) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its physical and chemical properties. For difluoromethylmercapto-bromobenzene, these calculations can reveal how the interplay between the electron-withdrawing bromine atom and the difluoromethylmercapto (-SCF₂H) group influences the electronic landscape of the benzene (B151609) ring.

The electronic structure of substituted benzenes is heavily influenced by the nature of the substituents. The bromine atom is known to be an ortho-, para-directing deactivator in electrophilic aromatic substitution, withdrawing electron density inductively (-I effect) while donating weakly through resonance (+R effect). The -SCF₂H group is also expected to be electron-withdrawing due to the highly electronegative fluorine atoms.

Calculations on similar molecules, like bromobenzene (B47551) and substituted thioanisoles, show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO is typically a π-orbital of the benzene ring, while the LUMO is often a π* or sometimes a σ* orbital, particularly relevant for processes like C-Br bond cleavage.

In this compound, the presence of both Br and SCF₂H substituents would likely lower the energy of the HOMO and LUMO compared to benzene, affecting its reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability. Studies on brominated compounds show that the energy gap tends to decrease with increased substitution.

Table 1: Representative Electronic Properties Calculated for Aryl Derivatives

| Property | Benzene | Bromobenzene | 4-Thiomethyl-bromobenzene (analogue) |

| HOMO Energy (eV) | -9.25 | -9.09 | -8.50 |

| LUMO Energy (eV) | 1.35 | 0.88 | -0.50 |

| HOMO-LUMO Gap (eV) | 10.60 | 9.97 | 8.00 |

| Dipole Moment (Debye) | 0.00 | 1.70 | 2.10 |

Note: Data are illustrative, based on typical computational values for related compounds, and not specific to this compound.

Analysis of the molecular electrostatic potential (MESP) would likely show regions of negative potential around the fluorine and sulfur atoms, indicating sites susceptible to electrophilic attack, while the hydrogen atoms and parts of the aromatic ring would exhibit positive potential, suggesting sites for nucleophilic attack.

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules through various descriptors. These descriptors, derived from the electron density, help in understanding where and how a molecule is likely to react.

Key DFT reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Fukui Function (f(x)): Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.

Table 2: Representative Conceptual DFT Reactivity Descriptors

| Descriptor | Value (illustrative) | Interpretation for this compound |

| Electronegativity (χ, eV) | 4.1 | Moderately high tendency to attract electrons. |

| Chemical Hardness (η, eV) | 4.0 | Indicates good stability but accessible reactivity. |

| Global Softness (S, eV⁻¹) | 0.25 | Represents its polarizability and reactivity. |

| Electrophilicity Index (ω) | 2.1 | Moderate electrophilic character. |

Note: Values are hypothetical and for illustrative purposes based on trends observed in related halogenated and sulfur-containing aromatic compounds.

DFT calculations are also crucial for elucidating reaction mechanisms. For instance, in SNAr reactions, DFT can determine whether the mechanism is

Advanced Analytical Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For any isomer of Difluoromethylmercapto-bromobenzene (C₇H₅BrF₂S), HRMS would be used to measure the exact mass of its molecular ion. This experimental mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ³²S). A close match between the measured and theoretical mass confirms the molecular formula, ruling out other potential formulas that might have the same nominal mass.

Furthermore, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M) and a corresponding peak at M+2 of nearly equal intensity. This distinctive pattern is a clear indicator of a monobrominated compound.

| Isomer | Molecular Formula | Theoretical Exact Mass (⁷⁹Br) | Theoretical Exact Mass (⁸¹Br) |

| 1-Bromo-2-(difluoromethylthio)benzene | C₇H₅BrF₂S | 253.9262 | 255.9242 |

| 1-Bromo-3-(difluoromethylthio)benzene | C₇H₅BrF₂S | 253.9262 | 255.9242 |

| 1-Bromo-4-(difluoromethylthio)benzene | C₇H₅BrF₂S | 253.9262 | 255.9242 |

This table presents the calculated theoretical exact masses for the primary isotopes of bromine. An experimental HRMS spectrum would show peaks corresponding to both masses, confirming the presence of one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-dimensional NMR experiments provide fundamental information about the types and numbers of different atoms.

¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. For a monosubstituted this compound, the aromatic region would show complex multiplets corresponding to the four protons on the benzene (B151609) ring. researchgate.netchegg.com The proton of the difluoromethyl (-CHF₂) group would appear as a characteristic triplet, due to coupling with the two adjacent fluorine atoms (a phenomenon described by the n+1 rule, applied to heteronuclear coupling). youtube.com Its chemical shift would be significantly downfield due to the strong deshielding effect of the two electronegative fluorine atoms.

¹³C NMR Spectroscopy : This experiment reveals the number of unique carbon atoms in the molecule. Due to the symmetry of bromobenzene (B47551), one would expect to see four distinct signals for the six carbon atoms of the benzene ring in the ¹³C NMR spectrum. chegg.comisotope.com The carbon atom directly bonded to the bromine (the ipso-carbon) often shows a chemical shift that is influenced by the "heavy atom effect," which can cause it to be more shielded (appear at a lower ppm value) than might be predicted based on electronegativity alone. stackexchange.com The carbon of the -CHF₂ group would be identifiable by its coupling to the two fluorine atoms, appearing as a triplet in the proton-coupled spectrum.

¹⁹F NMR Spectroscopy : Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique. diva-portal.orgbeilstein-journals.org Fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope and a wide chemical shift range, which minimizes the likelihood of signal overlap. magritek.com For the -CHF₂ group, a single signal would be expected for the two chemically equivalent fluorine atoms. This signal would be split into a doublet due to coupling with the single adjacent proton (²JFH).

Predicted 1D NMR Data for a this compound Isomer

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.0 - 7.8 | Multiplet | Four protons in the aromatic region. |

| ¹H | ~6.5 - 7.5 | Triplet (t) | One proton of the -CHF₂ group, coupled to two ¹⁹F atoms. |

| ¹³C | 110 - 140 | Multiple Signals | Six carbons of the aromatic ring; the number of signals depends on the isomer's symmetry. mimedb.org |

| ¹³C | 115 - 130 | Triplet (t) | One carbon of the -CHF₂ group, coupled to two ¹⁹F atoms. |

| ¹⁹F | Varies | Doublet (d) | Two equivalent fluorine atoms of the -CHF₂ group, coupled to one ¹H atom. nih.gov |

2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assignment of the structure by mapping out the entire bonding framework.

COSY (COrrelation SpectroscopY) : This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks between adjacent protons on the aromatic ring, helping to trace their connectivity and assign their relative positions (ortho, meta, para). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This is a 2D heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). epfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and, crucially, confirm the assignment of the -CHF₂ group by showing a correlation between the proton triplet and the carbon triplet. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is key for piecing together the complete molecular skeleton by showing correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduepfl.ch HMBC is vital for identifying quaternary (non-protonated) carbons, such as the carbon bonded to the bromine atom and the carbon bonded to the sulfur atom. It would show correlations from the aromatic protons to these quaternary carbons, as well as to other carbons in the ring, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). rsc.org The IR spectrum of this compound would be expected to show several characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Br Stretch | 690 - 515 | Medium-Strong |

| C-S Stretch | 700 - 600 | Weak |

This table summarizes the expected IR absorption regions for the key functional groups. The C-F stretch is typically one of the most intense and easily identifiable peaks in the spectrum. uwosh.edursc.org

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique involves irradiating a single, well-ordered crystal with X-rays. The diffraction pattern produced by the electrons in the crystal can be mathematically analyzed to generate a three-dimensional model of the electron density, and thus the precise location of every atom in the molecule.

This method yields unambiguous information on bond lengths, bond angles, and the solid-state conformation of the molecule, providing a definitive structural determination that complements the solution-state data from NMR. No published crystal structure for this specific compound appears to be available in open-access databases.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for purity analysis. birchbiotech.com A sample of this compound would be injected into the instrument, and the components would be separated based on their differential interactions with a stationary phase and a mobile phase. A pure sample should ideally yield a single, sharp peak in the resulting chromatogram. The purity can be quantified by calculating the area of the main peak as a percentage of the total area of all detected peaks (excluding the solvent peak). birchbiotech.com

Method Validation : For pharmaceutical applications, chromatographic methods must be validated to ensure they are stability-indicating. This involves subjecting the compound to forced degradation (e.g., heat, acid, base, oxidation) and demonstrating that the method can separate the intact compound from any degradation products that form. chromatographyonline.com

Coupled Techniques (LC-MS, GC-MS) : When coupled with mass spectrometry, chromatography becomes a powerful tool not only for separation and purity assessment but also for the identification of any impurities. As components elute from the chromatography column, they are directly introduced into the mass spectrometer, providing mass data for each peak and facilitating their structural identification. chromatographyonline.comresearchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatility Analysis and Quantification

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The compound's volatility allows it to be readily vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for definitive identification. The mass spectrometer fragments the eluted compound into characteristic ions, producing a unique mass spectrum that serves as a molecular fingerprint. This is invaluable for confirming the presence of the bromine atom (via its isotopic pattern) and the difluoromethylmercapto group.

Research on related brominated and sulfur-containing aromatic compounds often employs GC-based methods for purity assessment and reaction monitoring. For instance, the analysis of various substituted benzenes, including those with halogen and trifluoromethylthio moieties, is well-documented. rsc.orgresearchgate.net These studies highlight the utility of GC in resolving complex mixtures and quantifying individual components. The selection of an appropriate GC column, such as one with a mid-polarity stationary phase, is crucial for achieving good separation of such aromatic compounds. researchgate.net In many cases, derivatization is not necessary for the GC analysis of these types of compounds, but for those with active hydrogen atoms, trimethylsilylation can be employed to increase volatility and thermal stability. tcichemicals.com

Below is a representative data table summarizing typical GC-MS parameters that could be adapted for the analysis of this compound, based on established methods for similar compounds. rsc.orgmdpi.com

| Parameter | Value/Condition |

| Gas Chromatograph | Agilent 6890 or similar |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector | Split/splitless, operated in splitless mode |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 70 °C, ramp to 250 °C at 6 °C/min researchgate.net |

| Carrier Gas | Helium at a constant flow rate |

| Mass Spectrometer | Agilent 5973N or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Transfer Line Temp. | 280 °C |

This table presents hypothetical yet representative GC-MS conditions for the analysis of this compound, extrapolated from methods used for analogous brominated and sulfur-containing aromatic compounds.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

For compounds that may have limited thermal stability or volatility, high-performance liquid chromatography (HPLC) offers a robust alternative to GC. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation of components is based on their differential interactions with the stationary and mobile phases.

For non-polar to moderately polar compounds like this compound, reverse-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

Coupling HPLC with mass spectrometry (HPLC-MS) significantly enhances analytical capabilities, providing molecular weight and structural information for the separated compounds. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for compounds of this nature, as it is effective for relatively non-polar molecules. researchgate.net

The analysis of related brominated aromatic compounds and organosulfur compounds by HPLC and HPLC-MS is well-established. For example, methods have been developed for the determination of brominated flame retardants and sulfur-containing amino acids in various matrices. researchgate.netnih.gov These methodologies provide a solid foundation for developing a specific HPLC-MS protocol for this compound.

A representative data table outlining potential HPLC-MS conditions for the analysis of this compound is provided below, based on methods for similar structures. sielc.comresearchgate.net

| Parameter | Value/Condition |

| HPLC System | Agilent 1100 series or equivalent |

| Column | Zorbax XDB-C18 (e.g., 5 µm, 150 mm x 4.6 mm) researchgate.net |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C researchgate.net |

| Detector | Diode Array Detector (DAD) followed by a Mass Spectrometer |

| Mass Spectrometer | Ion Trap or Quadrupole |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |

| Ionization Mode | Positive |

| Vaporizer Temperature | 400 °C researchgate.net |

This table illustrates hypothetical yet representative HPLC-MS conditions for the analysis of this compound, derived from established methods for structurally similar brominated and aromatic compounds.

Synthetic Utility and Organic Transformations of Difluoromethylmercapto Bromobenzene

Role as a Key Building Block in Complex Molecule Synthesis

Difluoromethylmercapto-bromobenzene is a valuable organic building block, a term for functionalized molecules that serve as foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.combldpharm.com Its utility stems from the presence of two distinct and synthetically useful functional groups: a bromine atom attached to the aromatic ring and a difluoromethylmercapto (-SCF₂H) group. This dual functionality allows for its incorporation into a wide range of organic structures, particularly in the fields of medicinal chemistry, agrochemistry, and materials science, where the introduction of fluorine-containing moieties is highly desirable. sioc-journal.cnmdpi.com

The strategic importance of this compound lies in its ability to simultaneously introduce a versatile bromine handle and a fluorinated sulfenyl group into a target molecule. The bromine atom on the benzene (B151609) ring serves as a reactive site for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position.

Concurrently, the difluoromethylmercapto group (-SCF₂H) is installed. This group is of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atoms. Fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity, making the -SCF₂H group a valuable pharmacophore. The compound thus acts as a carrier for this desirable fluorinated motif, which can be challenging to introduce through other synthetic methods. sioc-journal.cnmdpi.com

Cross-Coupling Reactions as a Substrate

The carbon-bromine (C-Br) bond in this compound is a primary site for synthetic manipulation, serving as an excellent electrophilic partner in various metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental tools in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. nrochemistry.com

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. fiveable.me In these reactions, this compound acts as the aryl halide substrate. The general catalytic cycle involves the oxidative addition of the C-Br bond to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Common palladium-catalyzed reactions utilizing substrates like this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. nih.gov

Stille Coupling: Reaction with an organostannane reagent. fiveable.menih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene. fiveable.me

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. organic-chemistry.org

These reactions tolerate a wide variety of functional groups, making them suitable for the late-stage functionalization of complex molecules. nrochemistry.com

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Coupling Reaction | Nucleophilic Partner | Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ | PCy₃·HBF₄ nih.gov | Cs₂CO₃ | Toluene/Water nih.gov |

| Stille | Organostannane | Pd(PPh₃)₄ | Triphenylphosphine | (Not always required) | Toluene, THF |

| Heck | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF, Acetonitrile (B52724) |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ | Biaryl Phosphine (B1218219) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-based systems, owing to the higher natural abundance of nickel. mdpi.comnih.gov These reactions can couple aryl bromides like this compound with a variety of partners.

Key nickel-catalyzed transformations include:

Kumada-Corriu Coupling: This reaction involves the coupling of an aryl halide with a Grignard reagent (organomagnesium halide). mdpi.com

Suzuki-Miyaura Coupling: Nickel catalysts can also effectively promote the coupling of aryl bromides with organoboron reagents, sometimes with different selectivity or reactivity compared to palladium. beilstein-journals.org

Decarbonylative Coupling: In more advanced methods, nickel can catalyze the coupling of esters, which involves the cleavage of a C-O bond, offering alternative synthetic strategies. nih.gov

Nickel catalysts are particularly effective for reactions involving challenging substrates and can facilitate transformations that are difficult to achieve with palladium. researchgate.netrsc.org

The bromine atom of this compound allows for the formation of a Grignard reagent, a class of highly reactive organomagnesium halides. researchgate.net This transformation reverses the polarity (an umpolung) of the carbon atom attached to the halogen, converting it from an electrophilic site to a potent nucleophilic one. adichemistry.com

The Grignard reagent, (difluoromethylmercapto)phenylmagnesium bromide, is prepared by reacting the starting material with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The magnesium surface may require activation, often achieved with a small crystal of iodine, to initiate the reaction. adichemistry.comhzdr.de

Once formed, this Grignard reagent is a strong base and a powerful nucleophile that can react with a wide array of electrophiles to form new carbon-carbon bonds. mnstate.edu Common applications include:

Reaction with Aldehydes and Ketones: Addition to carbonyl compounds yields secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.org

Reaction with Esters: Reaction with esters adds two equivalents of the Grignard reagent to produce a tertiary alcohol. mnstate.edu

Reaction with Carbon Dioxide: Carboxylation with CO₂ followed by acidic workup yields a benzoic acid derivative. libretexts.org

This pathway provides a robust method for creating more complex molecules by leveraging the nucleophilicity of the aryl ring. researchgate.net

Derivatization Methods for Analytical Enhancement and Functional Group Interconversion

Beyond its use in major carbon-carbon bond-forming reactions, this compound can be modified through various derivatization techniques. These methods are employed either to facilitate its detection and quantification (analytical enhancement) or to transform its existing functionalities into new ones (functional group interconversion), thereby expanding its synthetic potential.

For analytical purposes, derivatization aims to modify the compound to improve its properties for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This might involve converting the molecule into a more volatile or more easily ionizable form.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another without altering the carbon skeleton. ub.eduscribd.com Such strategies allow for greater flexibility in synthetic design. For this compound, FGI could involve:

Conversion of the Bromine Atom: While typically used for cross-coupling, the bromine can be replaced with other groups through nucleophilic aromatic substitution under specific conditions or via lithium-halogen exchange followed by quenching with an electrophile.

Modification of the Sulfenyl Group: The difluoromethylmercapto group itself can potentially be oxidized or otherwise modified to create different sulfur-containing functionalities, although this is often more challenging than reacting the C-Br bond.

These derivatization and FGI strategies significantly broaden the synthetic pathways available from this versatile building block. vanderbilt.eduorganic-chemistry.org

Silylation (for GC analysis)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, many organic molecules, particularly those with polar functional groups, are not volatile enough for direct GC analysis. Chemical derivatization is a common strategy to increase the volatility of such analytes. Silylation is a widely used derivatization technique that replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com

The process involves reacting the analyte with a silylating reagent. These reagents readily replace active hydrogens on groups such as phenols, thiols, amines, and carboxylic acids with a TMS group. phenomenex.com The resulting TMS derivative is less polar, more volatile, and more thermally stable, making it amenable to GC analysis. phenomenex.comyoutube.com

Several silylating reagents are available, each with different reactivities. Common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.comsigmaaldrich.com The choice of reagent depends on the specific functional groups present in the analyte and their steric hindrance. phenomenex.com For instance, MSTFA is particularly valued because its by-products are highly volatile, preventing interference in the chromatographic analysis. sigmaaldrich.com

Table 1: Common Silylating Reagents for GC Derivatization

| Reagent | Abbreviation | Target Functional Groups | By-products | Characteristics |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, carboxyls, thiols, amines | N-methyltrifluoroacetamide | Very volatile by-products, reducing chromatographic interference. sigmaaldrich.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, carboxyls, thiols, amines, amides | N-trimethylsilyl-trifluoroacetamide | Stronger silylating agent than MSTFA. |

| N-trimethylsilylimidazole | TMSI | Hydroxyls, carboxylic acids, phenols, thiols | Imidazole | Particularly effective for hydroxyl groups. phenomenex.com |

| Trimethylchlorosilane | TMCS | - | HCl | Often used as a catalyst with other silylating reagents to enhance reactivity, especially for sterically hindered groups. phenomenex.com |

Although no specific studies on the silylation of this compound for GC analysis are prominently available, the principles of derivatizing aryl thiols and related compounds suggest that silylation would be a viable method to enhance its analytical characteristics for GC-MS studies. phenomenex.comnih.gov

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution (EAS) reactions used to attach alkyl and acyl groups, respectively, to an aromatic ring. byjus.commasterorganicchemistry.com These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a potent electrophile (a carbocation or an acylium ion) that is then attacked by the electron-rich aromatic ring. byjus.comlibretexts.org

When considering the Friedel-Crafts reactivity of this compound, the directing effects of both the bromine atom and the difluoromethylmercapto (-SCF₂H) group must be analyzed.

Bromine (Br): Halogens are deactivating yet ortho, para-directing substituents. The deactivation arises from their inductive electron withdrawal, while the ortho, para direction is due to the resonance donation of a lone pair of electrons, which stabilizes the intermediate carbocation (arenium ion) when the attack occurs at these positions.

Difluoromethylmercapto (-SCF₂H): The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect makes the sulfur atom electron-deficient, and the entire -SCF₂H group acts as a deactivating, meta-directing group.

The presence of two deactivating groups on the benzene ring makes Friedel-Crafts reactions on this compound challenging. Aromatic rings with strongly deactivating substituents are often too unreactive to undergo Friedel-Crafts reactions. libretexts.orgyoutube.comyoutube.com The combined deactivating effects of the bromo and difluoromethylmercapto groups would likely render the aromatic ring highly electron-deficient and thus nucleophilically weak, potentially inhibiting the reaction altogether under standard conditions.

Should the reaction proceed, the regiochemical outcome would be determined by the interplay of the two substituents. Since both groups deactivate the ring, the substitution pattern would likely be complex, with potential products arising from substitution directed by each group, although yields would be expected to be low.

Table 2: Predicted Outcomes for Friedel-Crafts Reactions of 4-Bromophenyl difluoromethyl sulfide (B99878)

| Reaction | Reagents | Expected Major Product(s) | Rationale / Limitations |

| Alkylation | R-Cl, AlCl₃ | No reaction or very low yield | The aromatic ring is strongly deactivated by both the Br and SCF₂H groups, making it a poor nucleophile for Friedel-Crafts reactions. libretexts.orgyoutube.com Polyalkylation is also a common issue in alkylations. libretexts.org |

| Acylation | RCOCl, AlCl₃ | No reaction or very low yield | Acylation requires a nucleophilic aromatic ring. The product, an acyl-substituted derivative, would be even more deactivated, preventing polyacylation. masterorganicchemistry.comlibretexts.org |

Formation of Aryl Derivatives

The bromine atom on this compound serves as a versatile handle for forming new carbon-carbon bonds, particularly for the synthesis of aryl derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. wikipedia.org Reactions like the Suzuki, Stille, and Heck couplings allow for the formation of biaryl systems or the introduction of other unsaturated moieties.

In a typical Suzuki reaction, the aryl bromide (this compound) is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. The bromine atom is replaced by the aryl group from the boronic acid, yielding a new biaryl compound. This method is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups.

Reaction Scheme: Suzuki Coupling Ar-Br + Ar'-B(OH)₂ ---(Pd catalyst, Base)--> Ar-Ar'

For this compound, this would translate to: Br-C₆H₄-SCF₂H + Ar'-B(OH)₂ ---(Pd catalyst, Base)--> Ar'-C₆H₄-SCF₂H + HOB(OH)₂

The electronic properties of the difluoromethylmercapto group are not expected to significantly hinder these coupling reactions, which are generally robust.

Table 3: Examples of Aryl Derivative Formation via Cross-Coupling

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Reaction | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ or K₂CO₃ | Biaryl compound |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | Biaryl compound |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-substituted alkyne |

Functionalization of the Difluoromethylmercapto Group

The difluoromethylmercapto group (-SCF₂H) itself offers a site for chemical modification, specifically at the C-H bond of the difluoromethyl moiety. Research has demonstrated that the hydrogen atom of a -CHF₂ group can be abstracted by a strong base in a process known as deprotonation. nih.gov

This reaction generates a carbanionic intermediate, which can then be trapped by a variety of electrophiles to introduce new functional groups. nih.gov Although the original study focused on 3-(difluoromethyl)pyridine, the principle of deprotonative functionalization is directly applicable to the -SCF₂H group in this compound. The use of a lithiated base, such as lithium diisopropylamide (LDA), in a solvent like tetrahydrofuran (THF) can effectively deprotonate the difluoromethyl group. nih.gov

The resulting lithiated species (Ar-SCF₂⁻ Li⁺) is a potent nucleophile that can react with a range of electrophiles. This allows for the synthesis of a diverse library of compounds where the hydrogen of the -SCF₂H group is replaced by other substituents.

Table 4: Electrophiles for Functionalizing the Deprotonated Difluoromethyl Group nih.gov

| Electrophile Class | Example Electrophile | Resulting Functional Group |

| Silyl Halides | PhMe₂SiCl | -SCF₂-SiMe₂Ph |

| Alkyl Halides | CH₃I | -SCF₂-CH₃ |

| Aldehydes/Ketones | PhCHO | -SCF₂-CH(OH)Ph |

| Disulfides | PhSSPh | -SCF₂-SPh |

| Carbon Dioxide | CO₂ | -SCF₂-COOH |

This methodology provides a powerful route to elaborate the structure of this compound, transforming the relatively inert -SCF₂H group into a versatile anchor for further chemical synthesis.

Transformation of the Bromine Atom (e.g., nucleophilic aromatic substitution)

The bromine atom on the aromatic ring can be replaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism is favored on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). libretexts.org

The difluoromethylmercapto (-SCF₂H) group is electron-withdrawing due to the inductive effect of the two fluorine atoms. If this group is positioned ortho or para to the bromine atom, it can help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org This stabilization is crucial for the reaction to proceed.

The SₙAr reaction occurs via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion (Meisenheimer complex). This is typically the rate-determining step. youtube.com

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. youtube.com

The ability of the -SCF₂H group to stabilize the negative charge in the Meisenheimer complex via resonance and/or induction makes it an activating group for SₙAr. Therefore, isomers like 1-bromo-4-(difluoromethylthio)benzene are prime candidates for undergoing SₙAr reactions with strong nucleophiles.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Hydroxide | NaOH | Difluoromethylmercapto-phenol |

| Alkoxide | NaOCH₃ | Difluoromethylmercapto-anisole |

| Ammonia | NH₃ | Difluoromethylmercapto-aniline |

| Thiolate | NaSPh | Difluoromethylmercapto-diphenyl sulfide |

| Cyanide | NaCN | Difluoromethylmercapto-benzonitrile |

Computational studies on related systems, such as methoxybromobenzenes, confirm the feasibility of SₙAr reactions with various nucleophiles, supporting the potential for such transformations on this compound. nih.gov

Catalytic Applications and Mechanistic Insights

Investigation as a Ligand Precursor for Transition Metal Catalysis

There is no publicly available research on the investigation of difluoromethylmercapto-bromobenzene as a ligand precursor for transition metal catalysis.

Evaluation in Organic Catalysis (Organocatalysis)

There is no publicly available research on the evaluation of this compound in organocatalysis.

Role in Homogeneous and Heterogeneous Catalytic Systems

There is no publicly available research detailing the role of this compound in either homogeneous or heterogeneous catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.